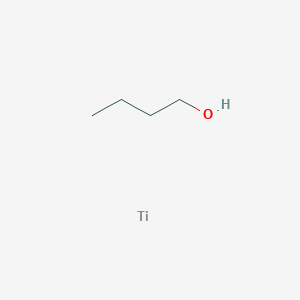

Poly(titanium butoxide)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5593-70-4 |

|---|---|

Molecular Formula |

C16H40O4Ti |

Molecular Weight |

344.35 g/mol |

IUPAC Name |

butan-1-ol;titanium |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; |

InChI Key |

FPCJKVGGYOAWIZ-UHFFFAOYSA-N |

SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4] |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.[Ti] |

boiling_point |

593 °F at 760 mmHg (USCG, 1999) 312 °C |

Color/Form |

COLORLESS TO LIGHT-YELLOW LIQUID Pale yellow, viscous liquid |

density |

0.998 at 77 °F (USCG, 1999) - Less dense than water; will float 0.998 @ 25 °C (liquid) |

flash_point |

170 °F (USCG, 1999) 170 °F (CLOSED CUP) |

melting_point |

-67 °F (USCG, 1999) -55 °C |

Other CAS No. |

5593-70-4 9022-96-2 |

physical_description |

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170 °F. Contact may irritate or cause burns. Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline] |

Pictograms |

Flammable; Corrosive; Irritant |

Related CAS |

9022-96-2 (homopolymer) |

solubility |

Sol in most organic solvents except ketones Sol in aliphatic aromatic, chlorinated, and oxygenated solvents |

Synonyms |

1-Butanol Titanium Salt (4:1); AKT 850; B 1; Butyl Orthotitanate; Butyl Titanate(IV) ((BuO)4Ti); Orgatix T 25; Orgatix TA 25; TA 25; TBT; TBT 100; TBT-B 1; Tetra-n-butoxytitanium; Tetra-n-butyl orthotitanate; Tetra-n-butyl titanate; Tetrabutoxytitani |

vapor_density |

11.7 (Air= 1) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Poly Titanium Butoxide Formation

Sol-Gel Synthesis Pathways for Poly(titanium butoxide) and its Derivatives

The sol-gel process is a versatile and widely employed method for synthesizing poly(titanium butoxide) and its derivatives. It offers excellent control over the final material's properties by carefully managing reaction parameters. The fundamental steps in this process are hydrolysis and polycondensation reactions, which lead to the formation of a three-dimensional Ti-O-Ti network. nih.gov

Ti(OBu)₄ + xH₂O → Ti(OBu)₄₋ₓ(OH)ₓ + xBuOH

The degree of hydrolysis, determined by the water-to-titanium butoxide molar ratio, is a critical factor in the subsequent polymerization process. Partial hydrolysis is often desired to control the condensation reactions and the final polymer structure. researchgate.net The hydrolysis of titanium alkoxides like titanium butoxide is known to be a complex process, and achieving complete hydrolysis can be challenging, which allows for the controlled formation of polymeric intermediates.

Following hydrolysis, the partially hydrolyzed titanium alkoxide species undergo polycondensation reactions to form the polymeric Ti–O–Ti network. nih.govresearchgate.net These reactions can proceed through two primary pathways:

Oxolation: This involves the reaction between a hydroxyl group and an alkoxide group, eliminating a molecule of alcohol: ≡Ti–OH + BuO–Ti≡ → ≡Ti–O–Ti≡ + BuOH

Alcoxolation: This involves the reaction between two alkoxide groups, eliminating a molecule of ether. However, this reaction is generally less common than oxolation.

These condensation reactions lead to the progressive growth of the polymer chain and the development of a cross-linked network structure. The extent and rate of these reactions are influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. uctm.edu

Influence of Reaction Parameters on Poly(titanium butoxide) Synthesis

The synthesis of poly(titanium butoxide) is highly sensitive to various reaction parameters that can significantly impact the kinetics of polymerization and the properties of the final material. wikipedia.orgguidechem.comias.ac.in

The molar ratio of water to titanium butoxide (often denoted as 'h' or 'r') is one of the most critical parameters in the sol-gel process. wikipedia.org It directly controls the extent of hydrolysis, which in turn influences the rate of condensation and the final structure of the polymer. A low water ratio leads to incomplete hydrolysis and the formation of linear or less branched polymers. Conversely, a high water ratio promotes more extensive hydrolysis, leading to a highly cross-linked and dense network. The controlled addition of water is crucial for tailoring the properties of the resulting material.

| Water to Titanium Butoxide Molar Ratio (h) | Effect on Hydrolysis | Resulting Polymer Structure |

| Low (h < 4) | Incomplete hydrolysis | Linear or sparsely branched polymers |

| Stoichiometric (h = 4) | Complete hydrolysis theoretically possible | Highly cross-linked network |

| High (h > 4) | Rapid and extensive hydrolysis | Dense, particulate structures |

This table provides a generalized overview of the effect of the water-to-titanium butoxide molar ratio on the resulting polymer structure.

The choice of solvent plays a significant role in the sol-gel synthesis of poly(titanium butoxide). nih.govwikipedia.orgguidechem.com Alcohols are commonly used as solvents because they are miscible with both the titanium alkoxide precursor and water. chalcogen.ro However, titanium butoxide can undergo alkoxide exchange reactions with alcohol solvents, which can alter the precursor and affect the polymerization process. wikipedia.org

The type of alcohol used can influence the reaction kinetics. For instance, using ethanol (B145695) as a reaction solvent has been shown to result in materials with higher specific surface area, pore volume, and crystallinity compared to when water is used as the solvent. nih.gov The solvent can also affect the solubility of the growing polymer chains and influence the aggregation and morphology of the resulting particles. uctm.edu

The pH of the reaction medium has a profound effect on both the hydrolysis and condensation rates, thereby influencing the structure and properties of the final poly(titanium butoxide) material. wikipedia.orgias.ac.in The sol-gel process can be catalyzed by either acids or bases.

Acidic Conditions (low pH): Under acidic conditions, the hydrolysis reaction is generally slower, and the condensation reaction is the rate-determining step. This leads to the formation of more linear or weakly branched polymer chains. ias.ac.in Lower pH values can also lead to smaller crystallite sizes and can favor the formation of certain crystalline phases of titanium dioxide upon subsequent heat treatment. ias.ac.in

Basic Conditions (high pH): In basic media, both hydrolysis and condensation reactions are typically faster. This rapid reaction often results in the formation of more compact, highly branched, and particulate structures. aau.dk Higher pH can favor the formation of different crystalline phases compared to acidic conditions.

The point of zero charge for titanium dioxide precursors is typically in the pH range of 1.5 to 4.5. ias.ac.in Operating below this point ensures that the species are positively charged, which can help to stabilize the precursor solution and prevent premature agglomeration. ias.ac.in

| pH Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Morphology |

| Acidic (pH < 7) | Slower | Rate-determining step | Linear, weakly branched chains |

| Neutral (pH ≈ 7) | Moderate | Moderate | Intermediate structures |

| Basic (pH > 7) | Faster | Faster | Compact, highly branched particles |

This table summarizes the general influence of pH on the sol-gel synthesis of poly(titanium butoxide).

Temperature Regimes and Their Impact on Polymer Network Formation

The formation of the poly(titanium butoxide) network via the sol-gel process is critically dependent on temperature, which governs the kinetics of the underlying hydrolysis and condensation reactions. The synthesis temperature directly influences the rate at which the precursor, titanium (IV) butoxide, reacts with water (hydrolysis) to form titanium-hydroxy species, and subsequently, how these species interconnect through condensation to form the Ti-O-Ti polymeric backbone.

Mechanical Agitation Effects on Poly(titanium butoxide) Microstructure

Mechanical agitation, such as magnetic stirring, is a fundamental parameter in the sol-gel synthesis of poly(titanium butoxide) that significantly affects the microstructure of the resulting polymer. The primary role of agitation is to ensure the homogeneous mixing of the titanium precursor with the solvent and the hydrolyzing agent (typically water). Given the high reactivity of titanium alkoxides, localized areas of rapid, uncontrolled hydrolysis can occur without sufficient agitation, leading to a heterogeneous microstructure with a wide particle size distribution and agglomerates.

The stirring rate influences the mass transfer of reactants and can control the particle nucleation and growth stages. ias.ac.in In typical synthesis protocols, stirring rates are often specified, for example, at 150 rpm or 250 rpm, to achieve uniform solubilization of templating agents and controlled addition of the titanium precursor. nih.gov Vigorous and consistent stirring helps to maintain a uniform concentration gradient throughout the reaction vessel, promoting the formation of smaller, more monodisperse primary particles. mdpi.com These primary particles then aggregate and condense to form the final gel network. Consequently, the degree and method of mechanical agitation are crucial for controlling particle size, preventing excessive agglomeration, and ensuring the formation of a uniform and homogeneous polymeric microstructure. ias.ac.inmdpi.com

Templating and Structure-Directing Agent Utilization in Poly(titanium butoxide) Synthesis

The morphology of poly(titanium butoxide)-derived materials can be precisely controlled at the nanoscale through the use of templating and structure-directing agents. These agents, typically surfactant or polymer molecules, self-assemble into ordered structures (e.g., micelles) in the reaction solution. The inorganic precursor, titanium butoxide, then hydrolyzes and condenses around these assemblies, forming an inorganic-organic hybrid. Subsequent removal of the organic template, usually by calcination, leaves behind a porous inorganic structure that is a replica of the template's architecture.

Amphiphilic triblock copolymers, particularly those from the Pluronic family (poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide)), are widely used as soft templates in the synthesis of mesoporous titania from poly(titanium butoxide). nih.govkipmi.or.id Copolymers like Pluronic P123 (EO20PO70EO20) and F127 (EO106PO70EO106) are effective structure-directing agents. nih.govkipmi.or.id In solution, these polymer chains self-assemble into micelles, which serve as the template. The titanium precursor hydrolyzes and organizes at the interface between the hydrophilic (PEO) blocks and the solvent. The process, often referred to as evaporation-induced self-assembly (EISA), results in a highly ordered mesoporous structure after the polymer template is removed by thermal treatment. researchgate.net The use of these copolymers allows for the creation of materials with high surface areas and uniform pore distributions, with pore sizes typically in the range of several nanometers. researchgate.netuj.ac.za

Swelling agents can be introduced into the templated sol-gel system to further manipulate the porous architecture of the final material. These agents are typically organic molecules that are preferentially soluble in the hydrophobic core of the surfactant micelles. In the synthesis of titania using Pluronic F127 as a template and titanium butoxide as the precursor, toluene has been employed as a swelling agent. nih.gov The toluene molecules penetrate the hydrophobic poly(propylene oxide) core of the F127 micelles, causing them to expand. This expansion of the micellar template leads to the formation of larger pores in the final titania structure after calcination. nih.gov Another approach involves the swelling of a pre-formed porous polymer matrix, such as Amberlite XAD7HP, with a titanium alkoxide precursor. researchgate.net Subsequent hydrolysis and condensation of the precursor within the polymer's pores create a polymer-inorganic composite. Calcination removes the polymer, yielding a porous titania network whose structure is influenced by the original polymer scaffold. researchgate.net

Post-Synthetic Treatments and Their Impact on Poly(titanium butoxide)-Derived Materials

Following the initial formation of the poly(titanium butoxide) gel, post-synthetic treatments are crucial for transforming the amorphous, organic-containing material into a functional crystalline inorganic oxide. The most common and impactful of these treatments is calcination.

Calcination is a high-temperature heat treatment that serves two primary purposes: to remove residual organic compounds and the templating agent, and to induce crystallization of the amorphous titania into one of its polymorphic forms. The temperature and duration of calcination are critical parameters that determine the final crystalline phase, crystallite size, and surface area of the titania material. nih.govfao.org

Initially, the material derived from poly(titanium butoxide) is amorphous. As the calcination temperature is increased, it typically first crystallizes into the metastable anatase phase. orientjchem.org Further increases in temperature provide the energy needed for the phase transformation from the kinetically favored anatase to the thermodynamically stable rutile phase. nih.gov This transformation is irreversible and generally occurs over a temperature range of 500°C to 700°C, though this can be influenced by impurities, particle size, and heating rate. fao.orgnih.gov The brookite phase can also appear under certain conditions, often in mixed-phase compositions. nih.gov Concurrently with phase transformation, increasing the calcination temperature promotes the growth of crystallites, leading to larger grain sizes and a decrease in the material's specific surface area. researchgate.net

The table below summarizes the typical effects of calcination temperature on the properties of titania derived from sol-gel synthesis.

| Calcination Temperature (°C) | Dominant Crystalline Phase(s) | Typical Anatase Crystallite Size (nm) | Typical Rutile Crystallite Size (nm) | General Observations |

|---|---|---|---|---|

| 300 | Amorphous / Poorly Crystalline Anatase / Brookite | - | - | Incomplete removal of organics. Beginning of crystallization. nih.gov |

| 400-450 | Anatase | 10 - 20 | - | Well-crystallized anatase phase. High surface area. fao.orgorientjchem.org |

| 500-600 | Anatase + Rutile | 20 - 40 | 25 - 45 | Onset and progression of anatase-to-rutile transformation. Crystal growth is evident. fao.org |

| 700-800 | Rutile (major) + Anatase (minor) | > 40 | > 50 | Transformation to rutile is nearly complete. Significant crystal growth and loss of surface area. nih.gov |

| > 900 | Rutile | - | > 60 | Complete transformation to stable rutile phase. Coarsened particles and low surface area. nih.govnih.gov |

Impact on Specific Surface Area and Porous Structures

The formation of poly(titanium butoxide) through the sol-gel process is a critical determinant of the specific surface area and porous structure of the final titania (TiO₂) material. The hydrolysis and condensation reactions of the titanium butoxide precursor lead to the formation of a three-dimensional Ti-O-Ti network, the architecture of which dictates the textural properties of the resulting material. uni-muenchen.de The kinetics of these reactions, influenced by various synthesis parameters, directly impact the growth and aggregation of the polymeric clusters, which in turn shapes the porosity of the gel and, ultimately, the calcined material.

The rate of hydrolysis and condensation of titanium alkoxides like titanium butoxide is a key factor in controlling the porous structure. umich.edu Faster hydrolysis rates, often observed with titanium butoxide compared to other alkoxides like titanium isopropoxide, can lead to the formation of larger agglomerates of titanium oxyhydroxides, which can result in lower specific surface areas. scilit.com The morphology and porous nature of the final TiO₂ product are significantly influenced by the amount of water available for hydrolysis. Manipulating the water-to-alkoxide molar ratio allows for the control of growth kinetics, leading to variations in morphology from one-dimensional and porous structures to macroporous microspheres with large surface areas. nih.gov

The solvent system employed during the sol-gel synthesis also plays a crucial role. The use of ethanol as a reaction solvent, in contrast to water, has been shown to produce anatase TiO₂ nanomaterials with a significantly higher specific surface area and pore volume. uni-muenchen.de This is attributed to the solvent's influence on the hydrolysis and condensation reactions, leading to different particle packing and arrangements. uni-muenchen.de For instance, ethanol can promote a more dispersed arrangement of anatase particles, preventing the dense packing that can lead to a reduction in surface area. uni-muenchen.de

Furthermore, the aging of the poly(titanium butoxide) gel can influence the pore structure. During aging, the condensation reaction continues, which can lead to changes in the number and size of pores. For example, aging has been observed to increase the number of pores in the 8–16 nm range in TiO₂ aerogels derived from titanium butoxide. sci-hub.se

The presence of templating agents or modifying ligands during the polymerization of titanium butoxide is another effective strategy to tailor the porous structure. These agents can direct the assembly of the inorganic network, leading to ordered mesoporous materials with high specific surface areas. For instance, the use of block copolymers as templates can result in highly ordered mesoporous TiO₂ with a high Brunauer-Emmett-Teller (BET) surface area and a narrow pore size distribution. Similarly, chemical modification of the titanium butoxide precursor with ligands like acetylacetone can alter the hydrolysis and condensation rates, thereby influencing the particle size and, consequently, the porous characteristics of the resulting material.

Subsequent processing steps, such as drying and calcination, also have a profound impact on the specific surface area and porosity. Calcination at elevated temperatures is often necessary to remove organic residues and induce crystallization. However, this process can lead to the collapse of the porous structure and a significant decrease in surface area due to grain growth and sintering. Therefore, careful control of calcination conditions is essential to preserve the desired porous architecture established during the formation of the poly(titanium butoxide) network.

Detailed Research Findings:

Several studies have quantified the impact of synthesis conditions on the specific surface area and pore structure of materials derived from poly(titanium butoxide).

One study investigating the sol-gel synthesis of TiO₂ nanomaterials demonstrated the profound effect of the reaction solvent on the material's properties. When using acidic water as the solvent, the resulting TiO₂-H₂O-C1 material exhibited a low specific surface area of 38 m²/g and a pore volume of 0.23 cm³/g. In contrast, by replacing water with ethanol, the TiO₂-EtOH-C1 material showed a much higher specific surface area of 124 m²/g and a pore volume of 0.62 cm³/g. uni-muenchen.de

| Material | Reaction Solvent | Specific Surface Area (SBET) (m²/g) | Pore Volume (cm³/g) | Reference |

|---|---|---|---|---|

| TiO₂-H₂O-C1 | Acidic Water | 38 | 0.23 | uni-muenchen.de |

| TiO₂-EtOH-C1 | Ethanol | 124 | 0.62 | uni-muenchen.de |

Another research effort focused on the synthesis of TiO₂ aerogels from tetrabutylorthotitanate (a form of titanium butoxide) and investigated the effect of aging and solvent exchange on the morphological parameters. The specific surface area and pore volume were found to be dependent on these processing steps.

| Precursor | Solvent Exchange | Aging | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |

|---|---|---|---|---|---|---|

| TBOT | n-hexane | No | 389 | 0.54 | 5.5 | sci-hub.se |

| TBOT | n-hexane | Yes | 421 | 0.62 | 5.9 | sci-hub.se |

| TBOT | cyclohexane | No | 453 | 0.59 | 5.2 | sci-hub.se |

| TBOT | cyclohexane | Yes | 487 | 0.68 | 5.6 | sci-hub.se |

| TBOT | diethyl ether | No | 523 | 0.71 | 5.4 | sci-hub.se |

| TBOT | diethyl ether | Yes | 558 | 0.79 | 5.7 | sci-hub.se |

These findings underscore the critical role of the synthetic methodologies in controlling the formation of the poly(titanium butoxide) network, which directly translates to the specific surface area and porous characteristics of the final titania-based materials.

Advanced Spectroscopic and Microscopic Characterization of Poly Titanium Butoxide Systems

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the chemical bonds and functional groups within poly(titanium butoxide) systems. These methods are instrumental in tracking the progression of hydrolysis and condensation reactions, identifying the nature of organic and inorganic components, and elucidating the formation of the Ti-O-Ti network.

FTIR spectroscopy is widely employed to monitor the chemical transformations occurring during the sol-gel process of titanium butoxide. The hydrolysis of titanium butoxide, often initiated by atmospheric moisture or the addition of water, leads to the formation of Ti-OH groups and the release of butanol. bas.bg Subsequent condensation reactions between hydroxyl groups or between a hydroxyl group and an alkoxy group result in the formation of a polymeric Ti-O-Ti network. uctm.edu

Key observations in the FTIR spectra include:

A decrease in the intensity of bands associated with the butoxy groups (around 1130-1040 cm⁻¹) as hydrolysis proceeds. uctm.edu

The appearance and evolution of bands related to the stretching vibrations of the Ti-O-Ti network, typically observed in the 700-400 cm⁻¹ region. uctm.edu

In hybrid materials, FTIR can confirm the presence of hydrogen bonds between the Ti-OH groups of the inorganic network and functional groups (like carboxylic groups) of an organic polymer. nih.govnih.gov

The choice of solvent can significantly influence the hydrolysis and condensation rates. For instance, using ethylene (B1197577) glycol as a solvent for titanium(IV) butoxide can lead to a higher degree of hydrolysis and condensation reactions compared to syntheses without a solvent. bas.bg This is evidenced by a stronger IR band around 1080 cm⁻¹, indicating more significant butanol separation, and a reduction in the intensity of bands characteristic of n-butanol (640 - 610 cm⁻¹). bas.bg

When titanium butoxide is used as a catalyst in polymerization reactions, such as the synthesis of polyesters, FTIR is used to follow the reaction progress by monitoring the disappearance of reactant peaks and the appearance of characteristic ester peaks. mdpi.com For example, in the synthesis of poly(ethylene vanillate), the decrease of absorption bands at 3350–3500 cm⁻¹ (hydroxyl group) and 2600–3000 cm⁻¹ (carboxylic acid) confirms successful esterification. mdpi.com

Table 1: Key FTIR Bands for Monitoring Poly(titanium butoxide) Reactions

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3400 | ν(O-H) | Indicates presence of hydroxyl groups from hydrolysis or adsorbed water. mdpi.com |

| 1130-1040 | ν(C-O) of alkoxy groups | Decrease in intensity signifies hydrolysis of butoxy groups. uctm.edu |

| ~1080 | C-O stretching | Indicates separation of butanol, suggesting hydrolysis-condensation. bas.bg |

| 700-400 | ν(Ti-O-Ti) | Formation and growth of the inorganic polymer network. uctm.edu |

| 640-610 | n-butanol vibrations | Decrease in intensity confirms removal of the alcohol byproduct. bas.bg |

Raman spectroscopy provides complementary information to FTIR, particularly for identifying the structure of polymeric titanium alkoxide species. It is effective in detecting the M-O-M (metal-oxygen-metal) linkages that are characteristic of polymeric structures. lehigh.edu For supported titanium oxide systems, Raman studies have shown the formation of polymeric surface species characterized by Ti-O-Ti bonds. lehigh.edu In the case of titanium alkoxides modified with polymerizable organic ligands, FT-Raman spectroscopy can confirm the presence of these functional groups in the resulting materials. optica.org

In the analysis of materials derived from titanium butoxide, Raman spectroscopy can distinguish between different crystalline phases of TiO₂. For instance, the anatase phase and rutile phase have distinct Raman spectra, allowing for their identification and the study of phase transformations upon thermal treatment. mdpi.com The spectra of amorphous titania derived from titanium butoxide can show broad bands that are precursors to the sharper peaks of the crystalline phases, indicating a primary structure with elements similar to anatase and rutile. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the molecular structure, connectivity, and dynamics of poly(titanium butoxide) systems in the solution state. Both ¹H and ¹³C NMR are utilized to characterize the starting alkoxide, intermediate species, and the final polymeric products.

The complexation of titanium alkoxides with other molecules, such as carboxylic acids, can be effectively studied using NMR. For example, the reaction of titanium(IV) isopropoxide or butoxide with 3-pentenoic acid shows characteristic shifts in the ¹³C NMR spectrum, confirming the coordination of the pentenoic acid to the titanium center. psu.edubenthamopenarchives.com The signals for the carbon atoms in the coordinated ligand are shifted compared to the free acid. psu.edubenthamopenarchives.com

NMR is also used to follow hydrolysis and condensation reactions. The hydrolysis of a titanium alkoxide complex can lead to the release of the complexing ligand, which can be quantified from the NMR signal intensities. psu.edu For instance, in one study, the hydrolysis of a titanium-pentenoic acid complex did not show the release of the acid, indicating its strong coordination to the titanium, whereas a tin-based analogue did show release. benthamopenarchives.com

For the analysis of solid or high-molecular-weight polymers that are insoluble at room temperature, high-temperature ¹³C NMR is a valuable technique. This method allows for the dissolution of the polymer at elevated temperatures, enabling the acquisition of high-resolution spectra. In the context of polymerization reactions where titanium butoxide might be used as a catalyst, high-temperature ¹³C NMR can be used to determine the incorporation of comonomers into the polymer chain. mdpi.com For example, in the copolymerization of ethylene with 1-octene (B94956) or 1-hexene (B165129), this technique can quantify the amount of the comonomer incorporated into the polyethylene (B3416737) backbone. mdpi.com The analysis is typically performed by dissolving the polymer in a high-boiling deuterated solvent, such as 1,4-dichlorobenzene-d₄, at temperatures around 110-120 °C. mdpi.comrsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Titanium Butoxide System

| Carbon Atom | Titanium Butoxide (neat) | Coordinated Butoxy Group | Coordinated Pentenoic Acid |

| -O-C H₂-CH₂-CH₂-CH₃ | ~71.4 | ~64.6 | - |

| -O-CH₂-C H₂-CH₂-CH₃ | ~34.5 | ~34.5 | - |

| -O-CH₂-CH₂-C H₂-CH₃ | ~19.3 | ~19.3 | - |

| -O-CH₂-CH₂-CH₂-C H₃ | ~14.1 | ~14.1 | - |

| C OO-Ti | - | - | ~180.5-181.0 |

| =C H-CH₂ | - | - | ~127.5 |

| CH₃-C H= | - | - | ~124.3-124.6 |

| =CH-C H₂ | - | - | ~39.9-40.0 |

| C H₃-CH= | - | - | ~17.9-18.1 |

| Note: Chemical shifts are approximate and can vary based on solvent and specific complex structure. Data compiled from psu.edunih.gov. |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallite Analysis

X-ray diffraction (XRD) is the primary technique for identifying the crystalline phases present in materials derived from the thermal treatment of poly(titanium butoxide). As-synthesized gels are often amorphous, but upon calcination, they crystallize into one or more of the TiO₂ polymorphs, primarily anatase, rutile, and sometimes brookite. uctm.eduresearchgate.net The temperature at which these phases form and the transformation from one phase to another are critical parameters that are determined by XRD.

The XRD patterns of the crystalline materials show characteristic diffraction peaks at specific 2θ angles, which act as a fingerprint for each phase. By comparing the experimental diffraction pattern to standard patterns from databases like the International Centre for Diffraction Data (ICDD), the phases present can be unambiguously identified. myscope.training Furthermore, the sharpness of the diffraction peaks is related to the size of the crystalline domains (crystallites). The Scherrer equation can be used to estimate the average crystallite size from the peak broadening. nih.gov

For materials derived from poly(titanium butoxide), the anatase phase is typically the first to crystallize from the amorphous gel at temperatures around 300-400 °C. uctm.eduresearchgate.net As the calcination temperature increases, the anatase phase transforms into the more thermodynamically stable rutile phase. This transformation generally occurs at temperatures above 600-700 °C. uctm.eduresearchgate.net

The relative amounts of anatase and rutile in a mixed-phase sample can be quantified from the intensities of their respective major diffraction peaks. oaepublish.com The most intense peak for anatase is the (101) reflection, which appears at approximately 2θ = 25.3°, while for rutile, it is the (110) reflection at about 2θ = 27.4°. scielo.org.cojournalskuwait.orgscielo.org.mx

The choice of precursor and synthesis conditions can influence the phase composition at a given temperature. For example, materials derived from titanium butoxide (TBOT) may show a higher percentage of anatase at 800 °C compared to those derived from titanium isopropoxide (TTIP), which may predominantly form rutile under the same conditions. journalskuwait.org The crystallite size of both anatase and rutile phases tends to increase with increasing calcination temperature. journalskuwait.orgscielo.org.mx

Table 3: Characteristic XRD Peaks for Anatase and Rutile Phases

| Crystalline Phase | Miller Indices (hkl) | Approximate 2θ Angle (°) (Cu Kα radiation) |

| Anatase | (101) | 25.3 |

| Anatase | (004) | 37.8 |

| Anatase | (200) | 48.1 |

| Rutile | (110) | 27.4 |

| Rutile | (101) | 36.1 |

| Rutile | (211) | 54.4 |

| Data compiled from scielo.org.cojournalskuwait.orgscielo.org.mx. |

Electron Microscopy for Morphological and Nanostructural Investigations

Electron microscopy serves as a cornerstone for visualizing the micro- and nanostructure of materials derived from poly(titanium butoxide). By providing high-resolution images of surfaces and internal structures, these techniques reveal critical information about the morphology of polymeric networks, catalyst particles, and the resulting nanoparticles.

Scanning Electron Microscopy (SEM) of Polymeric Networks and Catalyst Particles

In the context of olefin polymerization, SEM analysis of catalyst systems where titanium(IV) butoxide is supported on polyvinyl chloride (PVC) reveals significant morphological details. Studies have shown that the catalyst particles can maintain a good spherical shape during ethylene polymerization. mdpi.com The morphology of the resulting polyethylene is heavily influenced by the molar ratio of the cocatalyst (e.g., triethylaluminium) to the titanium catalyst. mdpi.comnih.gov For instance, variations in this ratio can lead to the formation of polymer particles that differ greatly in size, porosity, and structure, with some samples exhibiting fibrils or "cobweb structures". mdpi.comnih.gov The diffusion of cocatalysts within the precursor particles is thought to explain the development of these complex morphologies. mdpi.comnih.gov

SEM is also crucial for characterizing hybrid organic-inorganic materials synthesized via sol-gel methods using titanium butoxide. For example, in poly(ether-imide)/TiO2 hybrids, SEM analyses have confirmed the creation of homogenous materials where the inorganic domains are dispersed at a molecular level, with average domain sizes under 400 nm. nih.gov Similarly, in TiO2 thin films prepared from a titanium (IV) butoxide precursor, SEM images have shown a combination of nano- and micro-sized particles, with the grain size and surface roughness being dependent on the precursor concentration. mypolycc.edu.my

| Material System | Key SEM Findings | Reference |

|---|---|---|

| Polyethylene via Ti(OBu)₄/PVC catalyst | Catalyst particles retain a spherical shape; polymer morphology includes fibrils and "cobweb structures" depending on the [Al]/[Ti] ratio. | mdpi.comnih.gov |

| Poly(ether-imide)/TiO₂ hybrid | Homogenous organic/inorganic material with average domains less than 400 nm. | nih.gov |

| TiO₂ nanoparticles from sol-gel | Shows nano agglomerates and characteristic spherical morphologies. | mdpi.com |

| TiO₂ thin films from spin-coating | Uniform coating with a mix of nano- and micro-sized particles; grain size and roughness increase with precursor concentration. | mypolycc.edu.my |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, making it indispensable for the detailed morphological characterization of nanoparticles synthesized from titanium butoxide precursors. TEM allows for the direct visualization of nanoparticle size, shape, and crystallinity. acs.org

The sol-gel method, which frequently employs titanium butoxide, is a common route for producing titanium dioxide (TiO₂) nanoparticles. TEM analysis of these nanoparticles reveals how synthesis parameters dictate their final morphology. For instance, TiO₂ nanoparticles synthesized by a sol-gel method were identified by TEM as having spherical characteristics with an average size of approximately 13.39 nm. researchgate.net

The choice of solvent and calcination conditions during synthesis has a profound impact on nanoparticle structure, as confirmed by TEM. In one study, using ethanol (B145695) as a solvent led to an inhomogeneous morphology, whereas using water promoted high particle packing that evolved into the rutile crystalline phase of TiO₂ upon thermal treatment. mdpi.com Another investigation showed that calcining TiO₂ prepared from titanium-n-butoxide at different temperatures resulted in a transition from a mostly amorphous matrix to well-defined crystalline anatase and rutile phases. orientjchem.org TEM images from this study showed that particle sizes ranged from 35 nm to 85 nm, with distinct shapes corresponding to the different crystalline phases. orientjchem.org

| Synthesis Method | Key TEM Findings | Particle Size/Shape | Reference |

|---|---|---|---|

| Sol-gel | Analysis of nanoparticle size and morphology. | Spherical, ~13.39 nm | researchgate.net |

| Sol-gel with different solvents | Ethanol solvent led to inhomogeneous morphology; water solvent supported evolution to rutile phase. | Not specified | mdpi.com |

| Sol-gel with varying calcination temp. | Confirmed XRD data, showing anatase (cube shapes) and rutile (hexagonal shape) phases. | Anatase: 35-60 nm; Rutile: 55-85 nm | orientjchem.org |

Thermal Analysis Techniques in Poly(titanium butoxide) Research

Thermal analysis techniques are critical for understanding the behavior of poly(titanium butoxide) and related materials as a function of temperature. These methods provide vital data on thermal stability, decomposition pathways, and phase transitions such as melting and glass transition.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated over time, providing crucial information on thermal stability and decomposition profiles. etamu.edu For polymers synthesized using titanium butoxide as a catalyst or as a precursor for TiO₂ fillers, TGA is used to determine the temperatures at which degradation occurs and the amount of material lost at each stage. nih.gov

In studies of polyethylene produced with a Ti(OBu)₄-based catalyst, TGA thermograms showed that the thermal stability was influenced by the molar ratio of the cocatalyst to the catalyst. nih.gov For bio-based polyesters synthesized with titanium butoxide as a catalyst, TGA performed under an air atmosphere revealed that most copolymers were thermally stable up to high temperatures, with a 5 wt% degradation temperature (T₅%) often exceeding 300°C. rsc.org In another example, TGA of poly(1,4-butylene 2,5-furandicarboxylate)-co-poly(poly(propylene oxide)) copolymers, also made with a Ti(OBu)₄ catalyst, was used to determine the thermal decomposition temperatures, which were recorded at 5% weight loss and at the maximum decomposition rate. mdpi.com

| Polymer System | Atmosphere | Key Thermal Stability Findings | Reference |

|---|---|---|---|

| Polyethylene | Nitrogen | Thermal stability and decomposition temperature (Tmax) are dependent on the [Al]/[Ti] molar ratio. | nih.gov |

| Bio-based polyesters from divanillyl diol | Air | Most copolymers showed 5 wt% degradation temperature above 300°C. One cross-linked structure reached 347°C. | rsc.org |

| PCL + Ti-oxo complex composite | Nitrogen | One-step weight loss process in the range of 384-395°C, with weight loss between 81% and 89%. | researchgate.net |

| PBF-co-PPOF Copolyesters | Nitrogen | Thermal decomposition temperatures were taken at 5% weight loss (Td,5%) and maximum decomposition temperature (Td,max). | mdpi.com |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time. nih.gov It is widely used to determine the thermal transitions of polymers, such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀). nih.gov

For polymers synthesized using titanium butoxide, DSC provides insight into how the polymer structure and composition affect its thermal properties. In the case of polyethylene, DSC was used to measure the melting temperature and enthalpy of fusion, both of which were found to vary with the cocatalyst-to-catalyst ratio. mdpi.com For a series of amorphous thermoplastic polyesters synthesized with a Ti(OBu)₄ catalyst, DSC traces revealed glass transition temperatures ranging from -5°C to 139°C, demonstrating the influence of the comonomer's structure on the T₉. rsc.org

A particularly notable study on pure titanium butoxide liquid revealed the presence of two distinct calorimetric glass transitions. acs.org The lower temperature transition is a classic glass transition associated with the cessation of whole-molecule motion, while the second, higher-temperature transition (T₉,ᵢₙₜᵣₐ at 234 K for titanium butoxide) is attributed to the vitrification of intramolecular dynamics within the trimeric alkoxide structure. acs.org

| Material | Glass Transition (T₉) | Melting Temp. (Tₘ) | Other Transitions | Reference |

|---|---|---|---|---|

| Polyethylene | - | Varies with [Al]/[Ti] ratio | Enthalpy of fusion (ΔHf) also varies. | mdpi.com |

| Bio-based polyesters | -5°C to 139°C | No melting transition observed | Tg is influenced by the co-monomer structure. | rsc.org |

| Pure Titanium Butoxide Liquid | Two distinct Tgs observed | - | Second Tg (Tg,intra) at 234 K. | acs.org |

| Poly(ethylene vanillate) | 73.2°C (initial) | 253.1°C (initial) | Tg, Tm, and cold crystallization (Tcc) shift to higher values with increased molecular weight. | mdpi.com |

Chromatographic Methods for Polymer Characterization

Chromatographic techniques, particularly Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), are fundamental for determining the molecular weight and molecular weight distribution of polymers synthesized using titanium butoxide as a catalyst. This information is essential for understanding how reaction conditions influence the final polymer chain length and uniformity.

GPC separates polymer molecules based on their size in solution. From the resulting chromatogram, key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI, or Mₙ/Mₙ) can be calculated. mdpi.com

In studies of ethylene polymerization catalyzed by Ti(OBu)₄-based systems, GPC analysis showed that the Mₙ of the resulting polyethylene was significantly affected by the cocatalyst ratio and the presence of comonomers like 1-hexene or 1-octene. mdpi.comnih.gov The average molecular weights (Mₙ) of copolymers were found to be in the range of 97 kg/mol to 326 kg/mol . nih.gov An increase in the concentration of 1-hexene led to a decrease in Mₙ and a broadening of the PDI, indicating a stronger chain transfer capacity for this comonomer. nih.gov

Similarly, in the ring-opening polymerization of ε-caprolactone initiated by titanium(IV) n-butoxide, GPC was the primary technique for determining the molecular weights of the synthesized poly(ε-caprolactone) (PCL). researchgate.net The results demonstrated that the initiator concentration could be used to control the molecular weight, with Mₙ values ranging from 2.01 × 10⁴ to 4.62 × 10⁴ g/mol and PDI values between 1.80 and 1.93. researchgate.net

| Polymer | Weight-Average MW (Mᵤ) | Number-Average MW (Mₙ) | Polydispersity (PDI or MWD) | Reference |

|---|---|---|---|---|

| Polyethylene Copolymers | 97 - 326 kg/mol | Not specified | Broadened with increasing 1-hexene concentration. | mdpi.comnih.gov |

| Poly(ε-caprolactone) (PCL) | Not specified | 2.01 × 10⁴ - 4.62 × 10⁴ g/mol | 1.80 - 1.93 | researchgate.net |

| PBF-co-PPOF Copolyesters | Up to 26,000 g/mol | Not specified | 1.4 - 2.1 | mdpi.com |

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a pivotal technique for determining the molecular weight characteristics of polymers. It separates molecules based on their hydrodynamic volume in solution, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, or Mw/Mn), which indicates the breadth of the molecular weight distribution.

In the context of polymerizations utilizing titanium(IV) butoxide as a catalyst, SEC is crucial for evaluating the catalyst's effectiveness and controlling the final properties of the polymer. For instance, in the direct polycondensation of L-lactic acid, using titanium(IV) butoxide as a catalyst can produce high-molecular-weight poly(lactic acid) (PLA). Research has shown that incrementally extending the reaction time can significantly increase the molecular weight of PLA from 30,000 to 120,000 g/mol . mdpi.com One study achieved a PLA molecular weight as high as approximately 130,000 g/mol by carefully controlling the reaction pressure over seven hours. mdpi.com

Similarly, when a titanium butoxide-supported catalyst was used for the copolymerization of ethylene and 1-hexene, GPC analysis was employed to measure the molecular weight of the resulting copolymers. mdpi.com The average molecular weight (Mw) of the copolymers produced was found to be in the range of 97 kg/mol to 326 kg/mol . mdpi.com A notable decrease in Mw was observed with higher concentrations of the 1-hexene comonomer, which was attributed to the comonomer's capacity for chain transfer. mdpi.com The analysis is typically performed by dissolving the polymer in a solvent like 1,2,4-trichlorobenzene (B33124) (TCB) at an elevated temperature (e.g., 150 °C) before injection into the chromatograph. mdpi.com

Table 1: Molecular Weight Data from Polymerizations Using Titanium Butoxide Catalyst This table is interactive. You can sort and filter the data.

| Polymer | Catalyst System | Analysis Method | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|

| Poly(lactic acid) (PLA) | Titanium(IV) butoxide | SEC | ~130,000 (Mw) | Bimodal distribution noted | mdpi.com |

| Poly(lactic acid) (PLA) | Titanium(IV) butoxide | SEC | 30,000 -> 120,000 (Mw) | Not specified | mdpi.com |

Evolved Gas Analysis Mass Spectrometry (EGA-MS) for Thermal Stability

Evolved Gas Analysis Mass Spectrometry (EGA-MS) is a powerful thermal analysis technique used to determine the thermal stability and decomposition properties of polymeric materials. gerstelus.com The method involves heating a sample under a controlled atmosphere and temperature program while a mass spectrometer continuously analyzes the gases that are evolved. gerstelus.com This provides information about the decomposition temperature and the identity of the volatile fragments, offering insights into the degradation mechanism.

In studies of bio-based polyesters such as poly(ethylene vanillate) (PEV), EGA-MS has been used to compare the effectiveness of different polymerization catalysts, including titanium butoxide (TBT). bohrium.comresearchgate.net The thermal stability of the PEV polyesters was investigated using EGA-MS, which revealed that catalysts based on titanium resulted in polymers with higher thermal stability compared to other catalysts like antimony trioxide. bohrium.comresearchgate.netsciencegate.app

A closely related technique, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), provides similarly detailed information about thermal decomposition pathways. mdpi.com In the analysis of poly(alkylene succinate)s, Py-GC/MS was used to identify the specific products formed upon pyrolysis at 450 °C. mdpi.com The results showed that decomposition occurs primarily through β–hydrogen bond scission, with a lesser extent of homolytic scission. mdpi.com This level of detail helps in understanding the fundamental thermal behavior of polymers synthesized with or related to titanate catalysts. Thermogravimetric analysis (TGA) often complements these studies, showing that such aliphatic polyesters exhibit high thermal stability with maximum decomposition rates occurring at temperatures between 420–430 °C. mdpi.com

Table 2: Example Pyrolysis Products of Poly(butylene succinate) at 450°C This table shows representative decomposition products identified by Py-GC/MS, illustrating the type of data obtainable from evolved gas analysis techniques.

| Retention Time (min) | Identified Compound |

|---|---|

| 1.50 | Butadiene |

| 9.56 | Succinic acid, mono(4-butenyl) ester |

| 14.92 | Butanedioic acid, bis(3-buten-1-yl) ester |

| 19.48 | Succinic acid, 1,4-butanediyl ester |

| 26.36 | Dimer of butylene succinate (B1194679) with carboxyl and vinyl end groups |

| 42.27 | Trimer of butylene succinate with vinyl and hydroxyl end groups |

| 45.86 | Trimer of butylene succinate with two vinyl end groups |

Data derived from a study on poly(alkylene succinate)s, which have similar ester linkages to polymers catalyzed by titanium butoxide. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of capturing the surface topography of materials at the nanometer scale. mypolycc.edu.myresearchgate.net It is particularly valuable for characterizing thin films, including those prepared using titanium(IV) butoxide via sol-gel spin-coating methods.

Studies on titanium dioxide (TiO₂) thin films fabricated from a titanium(IV) butoxide precursor demonstrate a clear link between the precursor concentration and the resulting surface topography. mypolycc.edu.my AFM analysis revealed that as the concentration of titanium(IV) butoxide in the precursor solution increased, the surface roughness of the resulting film also increased. mypolycc.edu.my For example, increasing the volume of the precursor from 1.0 ml to 2.0 ml led to a change in surface roughness from 2.112 nm to 3.194 nm. mypolycc.edu.my This change is attributed to the accumulation of nanoparticles and the creation of a greater roughness width at higher concentrations. mypolycc.edu.my In one optimized case, a TiO₂ thin film synthesized with a 2.0 ml concentration of titanium(IV) butoxide exhibited a roughness value of 3.914 nm and a uniform coating with well-distributed nano-sized grains. mypolycc.edu.my The surface morphology of such films, including grain size and the presence of defects, can be significantly influenced by factors like annealing temperature. researchgate.net

Table 3: Surface Roughness of TiO₂ Thin Films vs. Titanium (IV) Butoxide Concentration This interactive table shows the effect of precursor concentration on the surface roughness of TiO₂ thin films as measured by AFM.

| Titanium (IV) Butoxide Concentration (in precursor solution) | Surface Roughness (nm) | Film Characteristics | Reference |

|---|---|---|---|

| 1.0 ml | 2.112 | - | mypolycc.edu.my |

| 1.5 ml | Not specified | - | mypolycc.edu.my |

| 2.0 ml | 3.194 | Increased accumulation of nanoparticles | mypolycc.edu.my |

Single Crystal X-ray Analysis for Complex Structures

Single Crystal X-ray Analysis, or X-ray diffraction, is the definitive method for determining the precise three-dimensional molecular structure of crystalline compounds. This technique has been instrumental in characterizing the intricate structures of titanium-oxo complexes formed from titanium alkoxide precursors, such as titanium butoxide and its close relatives.

The reaction of titanium butoxide with a phenoxyimine ligand, for example, produced a crystalline complex whose structure was elucidated by X-ray diffraction. researchgate.net The analysis established the formation of a stable, binuclear μ-oxo-complex with a rhomboidal Ti-O-Ti core. researchgate.net The crystal was identified as having a monoclinic system with a C 1 2/c 1 space group, and the titanium center exhibited a distorted octahedral geometry. researchgate.net

Table 4: Structural Features of Titanium-Oxo Complexes Determined by Single Crystal X-ray Analysis This table summarizes key structural data for complexes synthesized from titanium alkoxide precursors.

| Precursor(s) | Complex Formula | Core Structure | Crystal System | Key Geometric Feature | Reference |

|---|---|---|---|---|---|

| Titanium butoxide, phenoxyimine ligand | [Ti{Lᵃ}] (binuclear) | Rhomboidal Ti-O-Ti | Monoclinic | Distorted octahedral Ti center | researchgate.net |

Theoretical and Computational Investigations of Poly Titanium Butoxide Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of chemical systems. In the context of poly(titanium butoxide), DFT studies have been instrumental in elucidating reaction mechanisms, bonding characteristics, and the energetics of polymerization.

DFT calculations allow for the detailed examination of the nature of titanium-oxygen (Ti-O) bonds, which are fundamental to the structure and reactivity of titanium alkoxides and their polymeric derivatives. Studies have shown that the strength of Ti-O bonds can be significantly influenced by the ligation at the titanium center. For instance, DFT calculations have revealed that the Ti-O bond strength can be tuned over a wide range by altering the ancillary ligands on the titanium atom. nih.gov This tunability is crucial for controlling the polymerization process.

The formation of poly(titanium butoxide) involves a series of hydrolysis and condensation reactions. DFT can model the energetics of these steps, predicting the thermodynamic feasibility and kinetic barriers associated with the formation of Ti-O-Ti bridges, which constitute the backbone of the polymer. These calculations help in understanding how monomeric titanium butoxide units oligomerize and eventually form a polymeric network. nih.govacs.org The geometry of the titanium precursor in solution can also influence the assembly of the octahedral subunits that form titania, thereby affecting the final polymer structure. acs.org

The conversion of titanium butoxide into its polymeric form proceeds through complex polycondensation reactions. DFT studies have been employed to map out the potential energy surfaces of these reaction pathways, identifying transition states and intermediate species. researchgate.netmdpi.com For polyester (B1180765) polycondensation catalyzed by titanium compounds, three primary mechanisms have been investigated using DFT: the Lewis acid mechanism, the coordination of the ester alkoxy oxygen mechanism, and the coordination of the carboxy oxygen mechanism. researchgate.netmdpi.com

Research using DFT calculations on model systems, such as the transesterification of diethyl terephthalate (B1205515) (DET) with ethanol (B145695) catalyzed by titanium ethoxide, has shown that the coordination of the carboxy oxygen mechanism presents the lowest energy barrier, suggesting it is the most favorable pathway. researchgate.netmdpi.com Specifically, one study calculated an activation energy of 15.5 kcal/mol for this mechanism, confirming that the high catalytic activity of titanium is not due to a simple Lewis acid mechanism. mdpi.com Another investigation found that the energy barrier for the uncatalyzed reaction was 47.6 kcal/mol, which significantly dropped to 17.5 kcal/mol with a Ti(OEt)4 catalyst via the carboxy oxygen coordination mechanism. mdpi.com These findings underscore the ability of DFT to distinguish between different mechanistic possibilities and to pinpoint the most likely reaction route.

DFT is a key tool for identifying the structure of catalytically active sites and for calculating the activation barriers associated with the polymerization process. In the context of Ziegler-Natta polymerization using titanium-based catalysts, DFT can help understand how different species affect catalyst activity. For example, the insertion of ethylene (B1197577) into a Ti-H bond can lead to a dormant Ti-C2H5 complex, while the insertion of other olefins like 1-hexene (B165129) or 1-octene (B94956) can form active polymerization sites. mdpi.com

Studies on the ring-opening polymerization (ROP) of cyclic esters catalyzed by titanium complexes have also benefited from DFT calculations. These studies show that factors such as the ease of ligand decoordination and the steric hindrance around the titanium center are critical in determining the catalytic rate. acs.org For the polymerization of ε-caprolactone initiated by various titanium(IV) alkoxides, the activation energy was found to be dependent on the bulkiness of the alkoxy group. researchgate.net This is supported by DFT calculations which can quantify the steric and electronic effects of different ligands on the activation barrier. For instance, in polyester polycondensation, distortion-interaction analysis based on DFT results has shown that the catalytic efficiency is influenced by the distortion energy of the reactant molecules upon coordination to the titanium center. researchgate.netmdpi.com

| Catalyst System | Reaction Type | Key DFT Finding | Reference |

| Ti(OEt)4 / DET + Ethanol | Polyester Polycondensation | The "coordination of the carboxy oxygen" mechanism has the lowest activation energy barrier (17.5 kcal/mol) compared to other pathways. mdpi.com | mdpi.com |

| Ti(OR)4 / ε-caprolactone | Ring-Opening Polymerization | Activation energy increases with the bulkiness of the alkoxy group (R), indicating steric hindrance effects. researchgate.net | researchgate.net |

| Ti-based Ziegler-Natta | Olefin Polymerization | Insertion of different olefins (e.g., 1-hexene vs. ethylene) leads to the formation of either active or dormant catalytic sites. mdpi.com | mdpi.com |

Molecular Dynamics (MD) Simulations of Hydrolysis and Polymerization Processes

While DFT provides detailed electronic information about static structures, molecular dynamics (MD) simulations offer a way to study the dynamic evolution of systems over time. MD simulations have been applied to model the hydrolysis and subsequent polymerization of titanium butoxide, providing insights into the structural formation of the resulting materials. nih.gov

In these simulations, force fields, including reactive force fields like ReaxFF, are used to describe the interactions between atoms. nih.gov This allows for the modeling of chemical reactions, such as the hydrolysis of titanium butoxide and the condensation of the resulting hydroxylated species to form Ti-O-Ti linkages. whiterose.ac.uk MD simulations can track the aggregation of precursor molecules, the formation of nanoparticles, and the evolution of the polymer network's morphology. nih.gov For example, simulations have been used to construct models of TiO2 nanoparticles and to study their interaction with water, which is crucial for understanding the initial stages of hydrolysis. nih.gov These simulations have been able to replicate the formation of complex, porous gel structures that occur during experimental drying and annealing processes. nih.gov

Kinetic Modeling and Artificial Intelligence Approaches for Reaction Parameter Optimization

Kinetic modeling is essential for understanding and predicting the rate of polymerization reactions. For the polycondensation reaction of polyethylene (B3416737) terephthalate (PET) catalyzed by titanium tetrabutoxide, studies have shown that the reaction follows a second-order rate law with respect to the concentration of the functional end groups. d-nb.info A mathematical model was developed to describe the kinetics, the progression of molecular weight, and the concentration of side products. d-nb.info However, for accurate fitting with experimental data, especially at high temperatures and viscosities, the model needed to incorporate the mass transfer effects of by-products. d-nb.info

Validation of Computational Models with Experimental Spectroscopic Data

A critical step in computational modeling is the validation of the theoretical results against experimental data. psu.edu For poly(titanium butoxide) and related systems, spectroscopic techniques are often used for this purpose. The calculated properties from DFT or MD simulations, such as vibrational frequencies or electronic absorption spectra, can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy and UV-Vis spectroscopy. researchgate.netresearchgate.net

For example, the vibrational bands corresponding to Ti-O-C and Ti-O-Ti stretching in the polymer, as observed in FTIR spectra, can be correlated with the vibrational modes calculated for the modeled structures. researchgate.net One study on hybrid films containing titanium dioxide found an excellent agreement between the computationally determined band gap and absorption edges and the experimental transparency data. researchgate.net This agreement provides confidence in the accuracy of the computational models and their ability to predict material properties. psu.eduresearchgate.net Similarly, the composition of a simulated TiO2 nanoparticle, including the ratio of titanium to oxygen and the presence of hydroxyl groups, was found to be in good agreement with experimental XPS analysis, further validating the simulation results. nih.gov This synergy between computation and experiment is crucial for developing a robust understanding of the chemistry of poly(titanium butoxide). rsc.org

Poly Titanium Butoxide As a Catalyst in Organic and Polymer Synthesis

Catalysis of Esterification and Transesterification Reactions by Poly(titanium butoxide)

Poly(titanium butoxide) and its monomeric precursor, titanium(IV) butoxide, are widely recognized for their catalytic efficacy in esterification and transesterification reactions. vulcanchem.commdpi.com These catalysts are utilized in the synthesis of various esters, including the transesterification of methyl methacrylate. vulcanchem.comsigmaaldrich.com The catalytic activity is largely attributed to the Lewis acidic titanium center, which coordinates with the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

In the context of poly(titanium butoxide), the polymeric structure, featuring Ti-O-Ti linkages, can provide multiple active sites for catalysis. vulcanchem.com The mechanism is believed to involve the amphoteric nature of the catalyst, where the Lewis acidic titanium center works in concert with the Brønsted basicity of the butoxide groups. researchgate.net This dual functionality facilitates the activation of both the acyl donor and the alcohol, leading to an efficient reaction. While many studies use titanium(IV) butoxide as the starting material, under reaction conditions, especially with traces of water or hydroxyl-containing reactants, it can undergo hydrolysis and condensation to form oligomeric or polymeric species in situ, which are the active catalytic forms. vulcanchem.comd-nb.info

Poly(titanium butoxide) in Polycondensation Processes

Poly(titanium butoxide) is a highly effective catalyst in polycondensation reactions, particularly for the synthesis of polyesters. vulcanchem.com It facilitates the formation of high molecular weight polymers from monomers like diols and dicarboxylic acids or their derivatives. mdpi.comencyclopedia.pub This catalytic system is employed in the production of various polyesters, including bio-based polymers such as poly(ethylene vanillate) and poly(butylene succinate). mdpi.comencyclopedia.pub

The mechanism of polyester (B1180765) polycondensation catalyzed by titanium alkoxides like poly(titanium butoxide) has been a subject of extensive study. The catalytic cycle is generally understood to proceed via a coordination-insertion mechanism. The titanium catalyst, often represented as Ti(OR)₄, is believed to be a precursor to the true active species, which is formed through exchange reactions with the hydroxyl end-groups of the growing polymer chains. d-nb.info

Density Functional Theory (DFT) studies on model systems suggest that the most plausible mechanism involves the coordination of the carbonyl oxygen of the ester end-group of one polymer chain to the titanium center. encyclopedia.pub This is followed by a nucleophilic attack from the hydroxyl end-group of another polymer chain. The butoxide or alkoxide ligands on the titanium can also participate in the reaction, facilitating the exchange and elimination of the condensation byproduct, such as water or ethylene (B1197577) glycol. encyclopedia.pub The polymeric nature of poly(titanium butoxide) can be advantageous, potentially bringing multiple reacting chains into proximity and enhancing the reaction rate.

The concentration of the titanium catalyst plays a crucial role in the efficiency of polycondensation and the properties of the resulting polyester. Research on the synthesis of polyesters from vanillin-based dimers has shown that the molar mass of the polymer can be inversely related to the catalyst concentration. rsc.org While a certain amount of catalyst is necessary to achieve a high reaction rate, an excessive concentration can sometimes lead to a decrease in the final molecular weight of the polyester. rsc.org This could be due to an increased incidence of side reactions or changes in the catalyst's aggregation state.

The following table illustrates the effect of titanium butoxide catalyst concentration on the molar mass of a polyester synthesized from methylated divanillyl diol and dimethyl sebacate.

| Catalyst | Catalyst Loading (mol%) | Number-Average Molar Mass (Mn, g/mol) | Dispersity (Đ) | Source |

|---|---|---|---|---|

| Ti(OBu)4 | 2.0 | 47,000 | 2.1 | rsc.org |

| Ti(OBu)4 | 0.5 | 65,000 | 2.2 | rsc.org |

The nature of the ligands on the titanium center also significantly impacts catalytic activity. Chelated titanium catalysts have been found to exhibit lower activity but higher selectivity in polycondensation reactions compared to non-chelated ones. d-nb.info Non-chelated catalysts, while highly active, may also accelerate the formation of undesirable side products. d-nb.info

Role of Poly(titanium butoxide) in Olefin Polymerization

Poly(titanium butoxide) and its monomeric form are key components in certain Ziegler-Natta catalyst systems for olefin polymerization. mdpi.comwikipedia.org These catalysts are particularly used for the polymerization of ethylene and other α-olefins to produce polyolefins like polyethylene (B3416737). mdpi.comnih.gov

In the context of Ziegler-Natta catalysis, titanium compounds are typically used as the main catalyst, activated by an organoaluminum co-catalyst, such as triethylaluminium (TEA). mdpi.comwikipedia.org The catalyst system can be either homogeneous or heterogeneous. When a support material is used, it can significantly influence the catalyst's performance.

One study investigated the use of titanium(IV) butoxide supported on polyvinyl chloride (PVC) for ethylene polymerization. mdpi.com The support material can affect the distribution of active sites and the morphology of the resulting polymer particles. The interaction between the titanium catalyst and the support is crucial for achieving high catalytic activity and controlling the polymer properties. d-nb.infomdpi.com The quick deactivation of the titanium butoxide catalyst on the polymer support has been associated with increasing oxidation when supported. d-nb.infomdpi.com

The molar ratio of the co-catalyst to the titanium catalyst ([Al]/[Ti]) is a critical parameter in Ziegler-Natta polymerization, profoundly affecting both the catalytic activity and the properties of the resulting polymer, such as molecular weight. mdpi.comnih.gov

Research on ethylene polymerization using a PVC-supported titanium butoxide catalyst system with triethylaluminium (TEA) as the co-catalyst has demonstrated a clear relationship between the [Al]/[Ti] ratio and the catalyst's performance. An optimal ratio was identified to achieve the highest catalytic activity. mdpi.comnih.gov An increase in the co-catalyst concentration generally leads to a decrease in the molecular weight of the polyethylene produced. mdpi.com This is attributed to the chain transfer reactions involving the aluminum alkyl. mdpi.com

The table below presents data on the effect of the [Al]/[Ti] molar ratio on the catalytic activity and the molecular weight of the resulting polyethylene.

| [Al]/[Ti] Molar Ratio | Catalytic Activity (kg PE/mol Ti·h) | Weight-Average Molar Mass (Mw, kg/mol) | Source |

|---|---|---|---|

| 309 | 1.1 | 326 | mdpi.com |

| 773 | 2.3 | 211 | mdpi.com |

| 1236 | 1.5 | 97 | mdpi.com |

Furthermore, the presence of a comonomer, such as 1-hexene (B165129) or 1-octene (B94956), can also influence the catalytic activity and the polymer properties. The introduction of a comonomer can lead to an initial increase in catalytic activity up to an optimal concentration, after which the activity may decrease. mdpi.com The incorporation of the comonomer also affects the molecular weight and the polydispersity index (PDI) of the resulting copolymer. mdpi.comresearchgate.net

Reaction Mechanisms and Deactivation Pathways in Poly(titanium butoxide) Catalysis

The efficacy of poly(titanium butoxide) as a catalyst is fundamentally governed by the electronic and steric environment of the titanium center. Its catalytic activity stems from the Lewis acidic nature of the titanium(IV) ion and its ability to coordinate with and activate substrate molecules. However, this same reactivity also makes the catalyst susceptible to various deactivation processes. Understanding these mechanisms is crucial for optimizing reaction conditions and extending the catalyst's lifetime.

Reaction Mechanisms

Poly(titanium butoxide), often represented by the general formula Ti(OBu)₄, participates in catalysis primarily through pathways involving the coordination of reactants to the titanium center. The specific mechanism can vary depending on the reaction type, such as polyesterification or olefin polymerization.

In Polyesterification and Transesterification:

In the synthesis of polyesters, poly(titanium butoxide) is a widely used catalyst for both esterification and transesterification reactions. mdpi.comrsc.org The catalytic cycle is generally understood to proceed via a coordination-insertion mechanism. Several pathways have been proposed, with the most accepted involving the titanium center acting as a Lewis acid. mdpi.com

The catalytic cycle typically involves these key steps:

Ligand Exchange: The catalyst, Ti(OBu)₄, first exchanges one of its butoxide ligands with the hydroxyl end-group of a polymer chain or an alcohol monomer.

Carbonyl Activation: The titanium atom then coordinates with the carbonyl oxygen of the ester or carboxylic acid. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. mdpi.comnih.gov

Nucleophilic Attack: The hydroxyl group of another monomer or polymer chain attacks the activated carbonyl carbon.

Transition State Formation: A six-membered ring transition state is often proposed, facilitating the transfer of protons and the formation of the new ester bond.

Product Release and Catalyst Regeneration: The newly formed, longer polymer chain is released, along with a molecule of butanol or water, regenerating the titanium species to continue the catalytic cycle.

Density Functional Theory (DFT) studies on similar titanium catalysts, such as Ti(OEt)₄, have investigated multiple potential mechanisms for polyester polycondensation. These include a Lewis acid mechanism (M1), coordination of the ester alkoxy oxygen (M2), and coordination of the carboxy oxygen (M3). mdpi.com For cationic species like Ti(OEt)₃⁺, which may form in situ, the coordination of the carboxy oxygen mechanism was found to be highly favorable. mdpi.com

Table 1: Proposed Mechanistic Steps in Poly(titanium butoxide) Catalyzed Polyesterification

| Step | Description | Key Intermediates |

| 1. Catalyst Activation | Exchange of a butoxide ligand on the Ti center with a hydroxyl group from a monomer or oligomer. | Ti(OBu)₃(OR-Polymer) |

| 2. Substrate Coordination | The titanium center coordinates to the carbonyl oxygen of an ester or carboxylic acid group. | Coordinated ester-titanium complex |

| 3. Nucleophilic Attack | A hydroxyl group from another molecule attacks the activated carbonyl carbon. | Six-membered ring transition state |

| 4. Ester Bond Formation | Rearrangement leads to the formation of a new ester linkage and the elimination of a small molecule (e.g., butanol). | Lengthened polymer chain, Ti(OBu)₃(OH) |

| 5. Catalyst Regeneration | The catalyst is regenerated to participate in the next cycle. | Ti(OBu)₄ |

In Olefin Polymerization:

When used in Ziegler-Natta type systems for olefin polymerization, poly(titanium butoxide) acts as a precursor to the active catalytic sites. It is typically activated by a co-catalyst, most commonly an aluminum alkyl compound such as triethylaluminium (TEA). mdpi.comnih.gov

The mechanism involves the following general stages:

Activation: The aluminum alkyl reduces the Ti(IV) center to a lower oxidation state, typically Ti(III), and alkylates it, forming a titanium-carbon bond. mdpi.comnih.gov This process creates the active sites for polymerization.

Coordination: An olefin monomer (e.g., ethylene) coordinates to the vacant orbital of the activated titanium center.

Insertion (Propagation): The coordinated olefin monomer inserts into the titanium-alkyl bond, extending the polymer chain. This step repeats, leading to the growth of the polyethylene chain.

Chain Transfer/Termination: The polymer chain growth can be terminated through various chain transfer reactions, often involving the aluminum alkyl co-catalyst, which determines the final molecular weight of the polymer. scirp.org

Deactivation Pathways

Hydrolysis:

The most significant and rapid deactivation pathway for poly(titanium butoxide) is hydrolysis. wikipedia.org Titanium alkoxides are extremely sensitive to moisture. The presence of water, even in trace amounts, leads to an irreversible reaction that converts the active catalyst into inactive titanium-oxo species. psu.edu

The hydrolysis reaction proceeds in steps: Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH 2 Ti(OR)₃(OH) → (RO)₃Ti-O-Ti(OR)₃ + H₂O

This process can continue, leading to the formation of complex, insoluble, and catalytically inactive titanium oxo-polymers or, ultimately, titanium dioxide (TiO₂). psu.edu This is a critical issue in polycondensation reactions, where water is a byproduct. google.com The formation of these stable Ti-O-Ti bridges prevents the coordination of substrates, effectively poisoning the catalyst.

Oxidation and Formation of Inactive Complexes:

In the context of olefin polymerization, deactivation can occur through the oxidation of the active Ti(III) species back to the inactive Ti(IV) state. mdpi.comnih.gov This can be caused by impurities in the reaction medium or by side reactions. The formation of an inactive polymeric Ti(IV) complex has been identified as a cause of rapid catalyst deactivation. mdpi.comnih.govnih.govresearchgate.net

Over-reduction of the titanium center by the co-catalyst can also lead to inactive sites. mdpi.com Furthermore, strong coordination of impurities or reaction byproducts to the titanium center can block active sites, preventing the monomer from accessing them.

Table 2: Major Deactivation Pathways for Poly(titanium butoxide) Catalysts

| Deactivation Pathway | Description | Resulting Inactive Species | Relevant Reaction Type(s) |

| Hydrolysis | Reaction with water, a common byproduct or impurity. | Titanium hydroxides, oxo-alkoxides, titanium dioxide (TiO₂) psu.edu | Polyesterification, Transesterification |

| Oxidation | Oxidation of the active Ti(III) center to the inactive Ti(IV) state. | Inactive polymeric Ti(IV) complex mdpi.com | Olefin Polymerization |

| Over-reduction | Excessive reduction by co-catalysts leading to catalytically inactive low-valent Ti species. | Over-reduced titanium sites mdpi.com | Olefin Polymerization |

| Site Blocking | Strong binding of impurities or byproducts to the active Ti center. | Blocked catalytic sites | General |

Advanced Materials Applications of Poly Titanium Butoxide As a Precursor

Fabrication of Titanium Dioxide Nanomaterials for Photocatalysis

Titanium dioxide is one of the most extensively researched semiconductor materials for photocatalysis due to its chemical stability, low cost, non-toxicity, and strong photosensitivity. mdpi.come3s-conferences.org Poly(titanium butoxide) is a common precursor for producing various TiO₂ nanostructures, including nanoparticles, nanorods, and thin films, which are used in environmental remediation. The photocatalytic process involves the generation of electron-hole pairs when TiO₂ absorbs photons with energy equal to or greater than its band gap. cellmolbiol.orgnih.gov These charge carriers initiate redox reactions that can degrade organic pollutants and reduce carbon dioxide. mdpi.comnih.gov

The photocatalytic efficiency of TiO₂ is significantly influenced by its physical properties, such as surface area, porosity, and crystal structure. mdpi.comsemnan.ac.ir Creating a porous nanostructure is a key strategy to increase the specific surface area, which provides more active sites for photocatalytic reactions. mdpi.comrsc.org The sol-gel method, utilizing poly(titanium butoxide) or its monomer, titanium butoxide, is a widely adopted technique for synthesizing these advanced materials. mdpi.comnih.gov

In a typical synthesis, titanium butoxide is used as the metal precursor along with a templating agent, such as Pluronic F127 or cetyltrimethyl ammonium (B1175870) bromide (CTAB), which helps create the porous structure. semnan.ac.irmdpi.comnih.gov The choice of solvent (e.g., water or ethanol) and subsequent calcination conditions are critical parameters that determine the final phase composition (anatase or rutile), crystallinity, and textural properties of the TiO₂ nanoparticles. mdpi.comnih.gov For instance, using ethanol (B145695) as a solvent can promote the formation of the anatase phase with a higher specific surface area and pore volume compared to when water is used. mdpi.comnih.gov The anatase phase is often preferred for photocatalysis due to its higher photoconductivity. nih.gov

Research has demonstrated that tailoring these synthesis conditions can lead to materials with superior photocatalytic performance. The table below summarizes the properties of TiO₂ nanoparticles synthesized under different conditions.

| Sample ID | Synthesis Method | Precursor | Templating Agent | Calcination Temp. (°C) | Crystal Phase | Particle Size (nm) | Specific Surface Area (m²/g) | Reference |